Ethyl3,3-difluoropiperidine-4-carboxylate
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Overview
Description
Ethyl 3,3-difluoropiperidine-4-carboxylate is a chemical compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-difluoropiperidine-4-carboxylate typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with ethyl chloroformate in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of Ethyl 3,3-difluoropiperidine-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoropiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Ethyl 3,3-difluoropiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,3-difluoropiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and metabolic stability, making it a valuable candidate in drug design. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoropiperidine: Similar structure but without the ethyl ester group, affecting its solubility and biological activity.
4-Piperidone: Contains a carbonyl group instead of the ester, leading to different reactivity and applications.
Uniqueness
Ethyl 3,3-difluoropiperidine-4-carboxylate is unique due to the presence of both fluorine atoms and the ethyl ester group. These features enhance its chemical stability, reactivity, and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3,3-difluoropiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-7(12)6-3-4-11-5-8(6,9)10/h6,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBILDWCXMGIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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